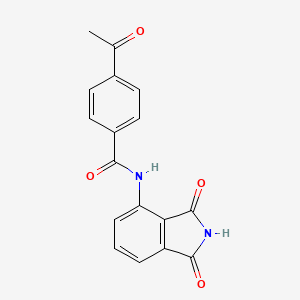

4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide” is a chemical compound that has been studied for its potential pharmacological properties . It is a derivative of γ-aminobutyric acid (GABA), which was obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid .

Synthesis Analysis

The synthesis of “4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide” involves a series of reactions. Phthalic anhydride is reacted with 4-aminobenzoic acid in the presence of triethylamine under reflux condition . The resulting acidic derivative is then used to prepare the final compounds via an amidation reaction through a carbodiimide coupling reaction .Molecular Structure Analysis

The molecular structure of “4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide” has been confirmed and characterized using various spectral techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide” include the reaction of phthalic anhydride with 4-aminobenzoic acid, followed by an amidation reaction .Applications De Recherche Scientifique

Pharmaceutical Synthesis

N-isoindoline-1,3-dione derivatives, including “4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide”, have gained significant attention for their potential use in pharmaceutical synthesis . They have shown promising results in the development of therapeutic agents due to their diverse chemical reactivity and biological properties .

Herbicides

These compounds have also found applications in the development of herbicides . Their unique chemical structure and reactivity make them suitable for controlling unwanted vegetation.

Colorants and Dyes

N-isoindoline-1,3-dione derivatives are used in the production of colorants and dyes . Their ability to produce a wide range of colors makes them valuable in this industry.

Polymer Additives

These compounds are used as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.

Organic Synthesis

N-isoindoline-1,3-dione derivatives play a crucial role in organic synthesis . They are used as building blocks in the synthesis of complex organic molecules.

Photochromic Materials

These compounds have found applications in the development of photochromic materials . These materials change color in response to light, making them useful in various industries, including optics and electronics.

Antiviral Agents

Indole derivatives, which include N-isoindoline-1,3-dione derivatives, have shown potential as antiviral agents . They have been found to inhibit the activity of certain viruses, making them promising candidates for the development of new antiviral drugs.

Anti-inflammatory Agents

Indole derivatives have also demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Orientations Futures

The future directions for the study of “4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide” could involve further exploration of its potential pharmacological properties, including its anticonvulsant activity . Additionally, more research could be done to fully understand its mechanism of action and to determine its physical and chemical properties.

Mécanisme D'action

Target of Action

The compound 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them a valuable scaffold for developing new therapeutic agents . .

Mode of Action

Indole derivatives, which this compound is a part of, are known to interact with their targets in a variety of ways, leading to diverse biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

4-acetyl-N-(1,3-dioxoisoindol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c1-9(20)10-5-7-11(8-6-10)15(21)18-13-4-2-3-12-14(13)17(23)19-16(12)22/h2-8H,1H3,(H,18,21)(H,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWZGRBOGFTARR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one](/img/structure/B2822649.png)

![N-[2-(2-Aminoethoxy)phenyl]acetamide;hydrochloride](/img/structure/B2822653.png)

![4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine](/img/structure/B2822657.png)

![1,6,7-trimethyl-3-(2-oxopropyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822658.png)

![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2822663.png)

![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B2822665.png)

![2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2822670.png)